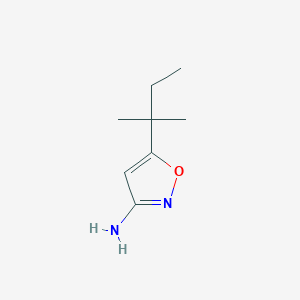![molecular formula C20H30ClN3O2 B13532696 5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamidehydrochloride](/img/structure/B13532696.png)
5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride is a synthetic compound with a complex structure that includes a piperidine ring, a phenyl group, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The different fragments are coupled together using amide bond formation reactions.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the oxazole ring, leading to the formation of dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Dihydro derivatives of the oxazole ring.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, while the oxazole ring can interact with enzymes. These interactions lead to modulation of signaling pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carboxamide: Lacks the phenyl and piperidine groups.
N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamide: Lacks the dimethyl groups.
Uniqueness
The unique combination of the piperidine ring, phenyl group, and oxazole ring in 5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H30ClN3O2 |
|---|---|
Peso molecular |
379.9 g/mol |
Nombre IUPAC |
5,5-dimethyl-N-(3-phenyl-2-piperidin-2-ylpropyl)-4H-1,2-oxazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H29N3O2.ClH/c1-20(2)13-18(23-25-20)19(24)22-14-16(17-10-6-7-11-21-17)12-15-8-4-3-5-9-15;/h3-5,8-9,16-17,21H,6-7,10-14H2,1-2H3,(H,22,24);1H |
Clave InChI |
HJWBNVVGBWRZPD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=NO1)C(=O)NCC(CC2=CC=CC=C2)C3CCCCN3)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13532622.png)

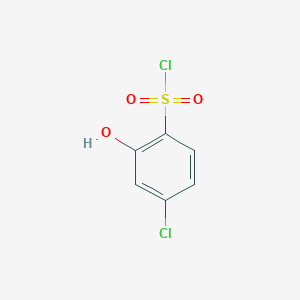
![rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13532637.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid](/img/structure/B13532648.png)
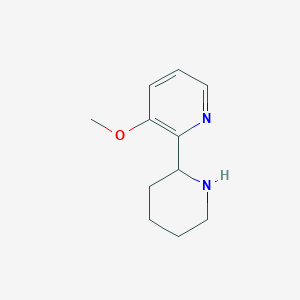
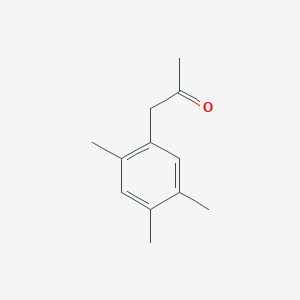


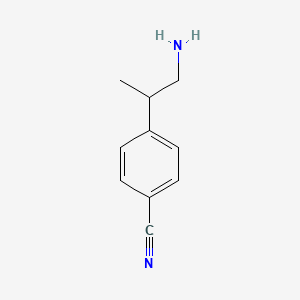
![2-Amino-8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13532681.png)

